![molecular formula C7H12ClNO B1604574 1-Methylpiperidine-4-carbonyl chloride CAS No. 41776-24-3](/img/structure/B1604574.png)
1-Methylpiperidine-4-carbonyl chloride
Overview
Description
1-Methylpiperidine-4-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of piperidine and is commonly referred to as 4-Methylpiperidin-1-yl)formyl chloride. This compound is a versatile reagent that is used in the synthesis of various organic compounds.
Scientific Research Applications
NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the conformations of various 1-methylpiperidine derivatives. For instance, Dega-Szafran et al. (2006) explored the conformations of 1-carbethoxymethyl-4-hydroxy-1-methylpiperidinium chlorides and related compounds using 1H and 13C NMR spectroscopy. This study provides insights into the structural aspects of these compounds, which could be relevant for understanding similar structures like 1-methylpiperidine-4-carbonyl chloride (Dega-Szafran, Dulewicz, & Szafran, 2006).
Synthesis and Characterization
The synthesis and characterization of piperidine derivatives have been an area of active research. For example, a study by Dega-Szafran and Dulewicz (2006) described the synthesis of new 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides, providing a framework that could be applicable to synthesizing and characterizing compounds like 1-methylpiperidine-4-carbonyl chloride (Dega-Szafran & Dulewicz, 2006).
Thermodynamic Studies
Ribeiro da Silva et al. (2006) conducted a combined experimental and computational study on the thermochemistry of methylpiperidines. Their work, focusing on the enthalpies of formation and conformational behavior, could provide valuable information for understanding the thermodynamic properties of 1-methylpiperidine-4-carbonyl chloride (Ribeiro da Silva, Cabral, Gomes, & Gomes, 2006).
Antimicrobial and Antibacterial Properties
Several studies have explored the antimicrobial and antibacterial properties of piperidine derivatives. For instance, compounds synthesized from 4-hydroxy-1-methylpiperidine have been tested against various microorganisms, indicating potential applications of 1-methylpiperidine-4-carbonyl chloride in this field (Dega-Szafran & Dulewicz, 2006). Additionally, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with antibacterial properties, highlighting the potential of piperidine derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Fluorescent Probes
Carbonyl chlorides substituted with aromatic dense-rings, similar in structure to 1-methylpiperidine-4-carbonyl chloride, have been used as fluorescent probes for detecting compounds containing hydroxy groups. This indicates potential applications of 1-methylpiperidine-4-carbonyl chloride in the field of fluorescence-based detection (Hu Wx, Yun Lh, & Zhang Lf, 1997).
properties
IUPAC Name |
1-methylpiperidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVZCINZDWIBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331232 | |
Record name | 1-methylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-4-carbonyl chloride | |
CAS RN |
41776-24-3 | |
Record name | 1-methylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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